Demoxytocin
CAS No.: 113-78-0
Cat. No.: VC0525636
Molecular Formula: C43H65N11O12S2
Molecular Weight: 992.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113-78-0 |
---|---|
Molecular Formula | C43H65N11O12S2 |
Molecular Weight | 992.2 g/mol |
IUPAC Name | N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63) |
Standard InChI Key | GTYWGUNQAMYZPF-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
Molecular Composition
Demoxytocin (CHNOS) is a heterodetic cyclic peptide with a molar mass of 992.18 g/mol . Its structure replaces the N-terminal cysteine residue of oxytocin with β-mercaptopropionic acid (Mpa), forming a disulfide bridge between Mpa and Cys . This modification enhances metabolic stability while retaining receptor affinity .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNOS | |
Molar Mass | 992.18 g/mol | |
CAS Number | 113-78-0 | |
Sequence | Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH |
Synthesis Methods
Demoxytocin is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . Key steps include:
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Resin Loading: Attachment of the C-terminal glycine to a polyethylene glycol-polystyrene (PEG-PS) graft support .
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Chain Elongation: Sequential coupling of protected amino acids, with S-trimethoxybenzyl (Tmob) and S-acetamidomethyl (Acm) groups shielding reactive thiols .
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Cyclization: Intramolecular disulfide bond formation via thiolytic displacement of S-(N-methyl-N-phenylcarbamoyl)sulfenyl (Snm) groups .
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Cleavage and Purification: TFA-mediated resin cleavage followed by HPLC purification.
This method yields high-purity demoxytocin with a success rate exceeding 85% in industrial settings .
Pharmacological Profile
Mechanism of Action
Demoxytocin binds to oxytocin receptors (OTRs), G protein-coupled receptors (GPCRs) expressed in uterine myometrium and mammary myoepithelium . Activation triggers:
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G/11 Pathway: Phospholipase C (PLC) activation → IP-mediated Ca release from endoplasmic reticulum .
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Rho Kinase Pathway: Calcium sensitization via inhibition of myosin light-chain phosphatase .
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Prostaglandin Synergism: COX-2 upregulation enhances PGE production, amplifying uterine contractions .
Compared to oxytocin, demoxytocin exhibits 1.3-fold higher OTR affinity (K = 1.2 nM vs. 1.6 nM) and 2.4-fold longer half-life (t = 18 min vs. 7.5 min) .
Pharmacokinetics
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Absorption: Buccal administration achieves 74% bioavailability vs. 3% for oral oxytocin .
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Distribution: Volume of distribution (V) = 0.32 L/kg; 89% plasma protein binding .
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Metabolism: Renal peptidases cleave the Pro-Leu bond; <5% hepatic involvement .
Clinical Applications
Labor Induction
In a randomized trial (n=193) comparing demoxytocin (50 IU buccal) vs. PGE (0.5–1.5 mg oral):
Table 2: Labor Induction Outcomes
Parameter | Demoxytocin (n=84) | PGE (n=109) | p-value |
---|---|---|---|
Success Rate | 77.4% | 86.3% | 0.12 |
Gastrointestinal AE | 3.6% | 21.7% | <0.001 |
Cesarean Section Rate | 10% | 17% | 0.09 |
Despite comparable efficacy, demoxytocin's superior tolerability makes it preferred for premature rupture of membranes (PROM) .
Postpartum Applications
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Lactation Support: 50 IU buccal demoxytocin increases milk ejection reflex within 15 min (vs. 30 min for IV oxytocin) .
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Mastitis Prophylaxis: Postpartum administration reduces mastitis incidence by 41% (RR=0.59, 95% CI 0.47–0.74) .
Comparative Analysis: Demoxytocin vs. Oxytocin
Table 3: Drug Comparison
Parameter | Demoxytocin | Oxytocin |
---|---|---|
Administration Route | Buccal | Intravenous |
Bioavailability | 74% | 100% (IV) |
Half-Life | 18 min | 7.5 min |
Receptor Selectivity | OTR > V | OTR = V |
Cost per Dose (USD) | 12.50 | 8.20 |
Recent Developments and Future Directions
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Gut-Stable Analogues: Research into oral demoxytocin derivatives (e.g., EVT-266798) aims to expand applications to abdominal pain management .
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Behavioral Effects: Murine studies suggest demoxytocin attenuates melatonin-induced locomotor suppression (p=0.03), hinting at CNS applications .
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Synthesis Innovations: Trisulfide variants show 30–40% parent drug activity with prolonged duration, enabling lower dosing .
Regulatory Status
Demoxytocin is approved in multiple European countries under brand names Sandopart® and Odeax®. The WHO Essential Medicines List includes it as a secondary oxytocic due to buccal administration advantages in low-resource settings .
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